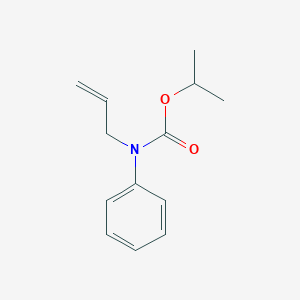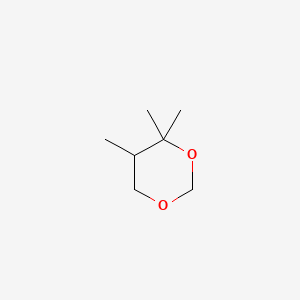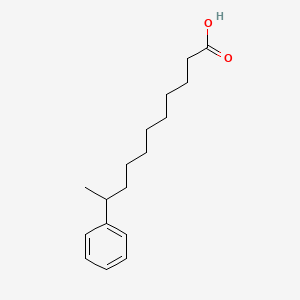
10-Phenylundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenylundecanoic acid is an organic compound with the molecular formula C17H26O2 It is a type of phenylalkanoic acid, characterized by a phenyl group attached to an undecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Phenylundecanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with undecanoic acid derivatives. For instance, the reaction of methyl undecenoate with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis, yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar Friedel-Crafts alkylation methods. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
10-Phenylundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Forms nitro, sulfonic, or halogenated derivatives.
Applications De Recherche Scientifique
10-Phenylundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating fungal infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 10-Phenylundecanoic acid involves its interaction with cellular components. It can modulate metabolic pathways by affecting the synthesis of fatty acids, phospholipids, and ergosterol. This modulation leads to increased levels of reactive oxygen species (ROS), causing damage to the cell membrane and cell wall, ultimately affecting cell viability .
Comparaison Avec Des Composés Similaires
10-Phenylundecanoic acid can be compared with other phenylalkanoic acids, such as:
- Phenylacetic acid
- 3-Phenylpropanoic acid
- 5-Phenylpentanoic acid
- 11-Phenylundecanoic acid
- 13-Phenyltridecanoic acid
These compounds share similar structural features but differ in the length of the carbon chain and specific chemical properties. This compound is unique due to its specific chain length and the position of the phenyl group, which influences its reactivity and applications .
Propriétés
Numéro CAS |
6268-52-6 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
10-phenylundecanoic acid |
InChI |
InChI=1S/C17H26O2/c1-15(16-12-8-6-9-13-16)11-7-4-2-3-5-10-14-17(18)19/h6,8-9,12-13,15H,2-5,7,10-11,14H2,1H3,(H,18,19) |
Clé InChI |
BOJGHMZSMNYSRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCC(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


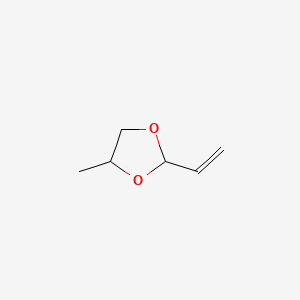
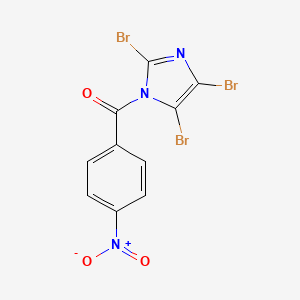
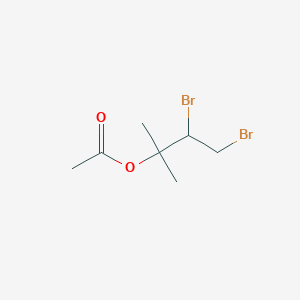
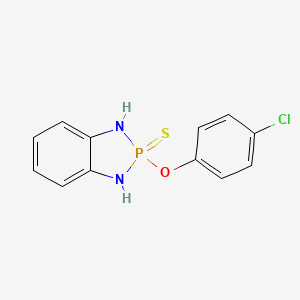
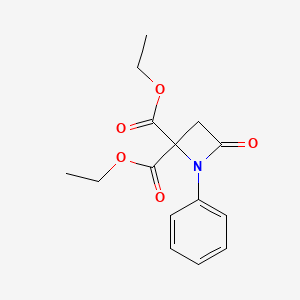
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
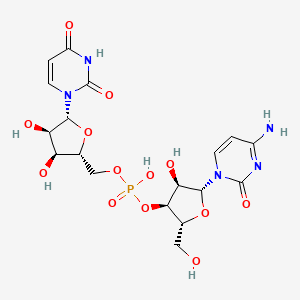
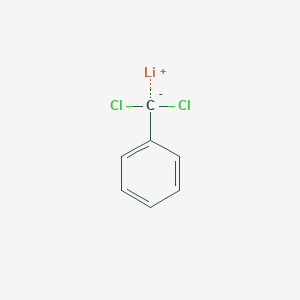


![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
